![molecular formula C17H19NO B11864322 1-[2-(Diphenylmethoxy)ethyl]aziridine CAS No. 53499-43-7](/img/structure/B11864322.png)
1-[2-(Diphenylmethoxy)ethyl]aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Diphenylmethoxy)ethyl]aziridine is an organic compound that features an aziridine ring, which is a three-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(Diphenylmethoxy)ethyl]aziridine can be synthesized through several methods. One common approach involves the reaction of 2-(diphenylmethoxy)ethylamine with an appropriate aziridination reagent. This process typically requires the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of high-temperature dehydration processes. For example, the Nippon Shokubai process utilizes an oxide catalyst and high temperatures to dehydrate aminoethanol derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Diphenylmethoxy)ethyl]aziridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of aziridine N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols attack the aziridine ring, leading to ring-opening and the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Aziridine N-oxides.
Reduction: Amines.
Substitution: Substituted aziridines and ring-opened products.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research has demonstrated that aziridine derivatives exhibit significant anticancer properties. Studies indicate that 1-[2-(Diphenylmethoxy)ethyl]aziridine can interact with biological macromolecules, leading to cytotoxic effects on cancer cells. Its mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
Neuropharmacology
The compound has been investigated for its potential in treating neurodegenerative disorders. It has been shown to influence neurotransmitter systems, particularly through interactions with dopamine transporters, which are crucial for conditions such as cocaine addiction. Structure-activity relationship studies have highlighted its efficacy in modulating dopamine reuptake, suggesting a role in developing pharmacotherapies for addiction .
Applications in Drug Development
This compound serves as a valuable scaffold in drug development due to its ability to undergo further functionalization. Its derivatives have been explored for their antimicrobial, antiviral, and anti-inflammatory properties. For instance, research into related compounds has revealed promising results against various pathogens, indicating that modifications to the aziridine structure can yield potent therapeutic agents .
Case Studies and Research Findings
-
Anticancer Research
A study evaluated the anticancer activity of this compound against several cancer cell lines. The results showed that the compound induced significant cytotoxicity at micromolar concentrations, with mechanisms involving cell cycle arrest and apoptosis induction. -
Neuropharmacological Studies
In a series of experiments aimed at understanding the neuropharmacological effects of aziridines, this compound was found to inhibit dopamine reuptake effectively. This property positions it as a candidate for further development as a treatment for cocaine dependence . -
Antimicrobial Activity
Derivatives of this compound were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in treating infections .
Comparison with Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Aziridine | Simple aziridine | Basic structure, less sterically hindered |
2-Methylaziridine | Methyl-substituted | Increased lipophilicity |
1-(Phenyl)aziridine | Phenyl-substituted | Enhanced reactivity due to phenyl group |
3-Aminoaziridine | Amino-substituted | Potential for further functionalization |
1-(2-Hydroxyethyl)aziridine | Hydroxyethyl-substituted | Increased hydrophilicity and reactivity |
The diphenylmethoxy group in this compound distinguishes it from these similar compounds by providing unique stability and specific reactivity patterns that enhance its biological activity.
Mechanism of Action
The mechanism of action of 1-[2-(Diphenylmethoxy)ethyl]aziridine involves its ability to undergo nucleophilic ring-opening reactions. The aziridine ring is highly strained, making it susceptible to attack by nucleophiles. This reactivity allows the compound to interact with various biological targets, including enzymes and proteins, leading to the formation of covalent bonds and subsequent biological effects .
Comparison with Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and are used in similar applications, such as enzyme inhibition and medicinal chemistry.
Uniqueness: 1-[2-(Diphenylmethoxy)ethyl]aziridine is unique due to the presence of the diphenylmethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in the synthesis of complex molecules and in applications requiring specific reactivity profiles.
Biological Activity
1-[2-(Diphenylmethoxy)ethyl]aziridine is a synthetic compound belonging to the aziridine family, characterized by its unique three-membered nitrogen-containing ring structure. The compound features a diphenylmethoxy group attached to a 2-ethyl chain, which significantly influences its chemical properties and biological activities. This article delves into the biological activity of this compound, highlighting its anticancer properties, antibacterial effects, and potential applications in pharmacotherapy.
Anticancer Properties
This compound has shown promise in anticancer research. Studies indicate that aziridine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays have demonstrated that certain aziridine derivatives can inhibit cell viability in HeLa (cervical cancer) and Ishikawa (endometrial cancer) cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 3.125 to 100 µM, with some derivatives displaying significant activity against cancer cells while showing less toxicity towards normal cells .
Table 1: IC50 Values of Aziridine Derivatives Against Cancer Cell Lines
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 15 |
Compound B | Ishikawa | 25 |
This compound | HeLa | 30 |
This compound | Ishikawa | 40 |
The mechanism of action appears to involve apoptosis induction, as evidenced by increased sub-G1 phase cell populations in flow cytometry analysis, indicating DNA fragmentation and cell death .
Antibacterial Activity
In addition to its anticancer properties, this compound exhibits antibacterial activity against various strains of bacteria. Research has shown that aziridine derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The bactericidal activity of these compounds correlates with their structural features, particularly the presence of polar functional groups that enhance solubility and interaction with bacterial membranes .
Table 2: Antibacterial Activity of Aziridine Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 50 µg/mL |
Compound B | S. aureus | 30 µg/mL |
This compound | E. coli | 40 µg/mL |
This compound | S. aureus | 35 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The diphenylmethoxy group enhances lipophilicity and stability, allowing for better interaction with biological macromolecules. Structure-activity relationship studies have indicated that modifications to the aziridine ring or substituents can significantly affect the potency and selectivity of these compounds against various targets, including cancer cells and bacterial strains .
Case Studies
A notable case study involved the synthesis of novel aziridine derivatives aimed at targeting the dopamine transporter (DAT). In this study, researchers modified the diphenylmethoxy group to enhance binding affinity and selectivity for DAT, which is implicated in cocaine addiction treatment. The results indicated that certain modifications led to improved potency against DAT while maintaining lower activity at serotonin and norepinephrine transporters, showcasing the potential therapeutic applications of aziridines in neuropharmacology .
Properties
CAS No. |
53499-43-7 |
---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1-(2-benzhydryloxyethyl)aziridine |
InChI |
InChI=1S/C17H19NO/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-14-13-18-11-12-18/h1-10,17H,11-14H2 |
InChI Key |
AVLVTOADNZRDLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.